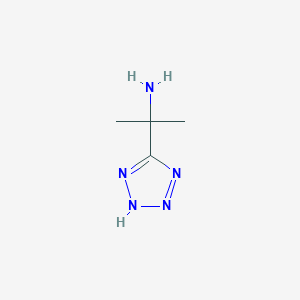

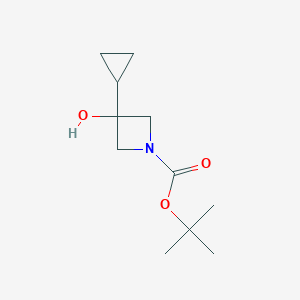

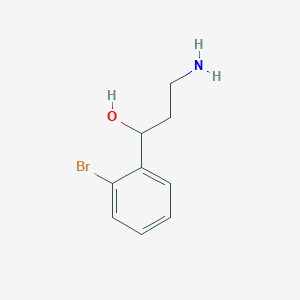

![molecular formula C12H11F3O2 B1455944 1-{[4-(トリフルオロメチル)フェニル]メチル}シクロプロパン-1-カルボン酸 CAS No. 29765-48-8](/img/structure/B1455944.png)

1-{[4-(トリフルオロメチル)フェニル]メチル}シクロプロパン-1-カルボン酸

概要

説明

1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid, with the chemical formula C₁₂H₁₁F₃O₂ , is a compound that belongs to the class of cyclopropane carboxylic acids. Its molecular weight is approximately 244.21 g/mol . The IUPAC name for this compound is 1-[4-(trifluoromethyl)benzyl]cyclopropanecarboxylic acid .

Physical And Chemical Properties Analysis

科学的研究の応用

生体活性分子の合成

この化合物中のトリフルオロメチル基は、代謝安定性と結合親和性を高める能力があるため、生体活性分子によく見られる特徴です 。研究者は、この化合物を、体内の特定の受容体や酵素を標的とする医薬品を含む、さまざまな生体活性分子の合成における前駆体として使用しています。

農薬の開発

トリフルオロメチル基を持つ同様の化合物は、農薬の開発に使用されてきました 。これらの化合物は、新しい殺虫剤や除草剤を作成するための中間体として役立ち、作物の保護と収量向上のための潜在的な解決策を提供することができます。

有機合成法

この化合物は、より複雑な分子を構築するためのビルディングブロックとして、有機合成で使用できます 。さまざまな条件下での反応性と安定性により、化学者が新しい合成経路を開発したり、既存の合成経路を改善したりするための貴重なツールとなっています。

医薬品化学研究

医薬品化学では、この化合物のトリフルオロメチル基は、その親油性と生物学的膜を通過する能力のために注目されています 。これは、吸収、分布、代謝、排泄などの薬物動態特性を改善するために、薬物候補に組み込むことができます。

ケミカルバイオロジープローブ

この化合物は、生物学的システムの研究のためのケミカルプローブを作成するために使用できます 。研究者は、この化合物で生体分子にタグ付けすることで、生細胞または生物におけるその挙動を追跡し、生物学的プロセスや疾患のメカニズムの理解に役立てることができます。

Safety and Hazards

- Hazard Statements : The compound poses risks associated with ingestion (H302) , skin irritation (H315) , eye irritation (H319) , and inhalation (H335) .

- Precautionary Statements : Handling precautions include avoiding contact with eyes, skin, and ingestion. Adequate ventilation and protective equipment are recommended during handling .

作用機序

Target of Action

The compound’s structure suggests that it may interact with various enzymes and receptors in the body due to the presence of the trifluoromethyl group .

Mode of Action

The trifluoromethyl group in the compound is known to play a significant role in pharmaceuticals, agrochemicals, and materials . The compound may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The trifluoromethylation of carbon-centered radical intermediates is a key process in many biochemical pathways .

Result of Action

The compound’s trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

生化学分析

Biochemical Properties

1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in metabolic pathways, influencing their activity and stability. For instance, it has been observed to inhibit certain enzymes, thereby modulating the biochemical pathways they regulate . The nature of these interactions often involves binding to the active site of the enzyme, leading to competitive inhibition.

Cellular Effects

The effects of 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it has been found to impact cell signaling pathways, potentially affecting cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has also been associated with changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, it has been shown to inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid profiles and energy homeostasis.

Transport and Distribution

The transport and distribution of 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, thereby influencing its biological activity . The compound’s distribution is also affected by its physicochemical properties, such as solubility and membrane permeability.

Subcellular Localization

The subcellular localization of 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

特性

IUPAC Name |

1-[[4-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O2/c13-12(14,15)9-3-1-8(2-4-9)7-11(5-6-11)10(16)17/h1-4H,5-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZCJCNCVMKKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

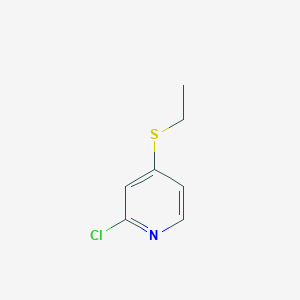

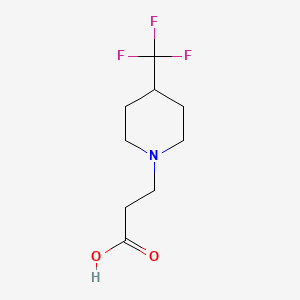

![5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1455863.png)

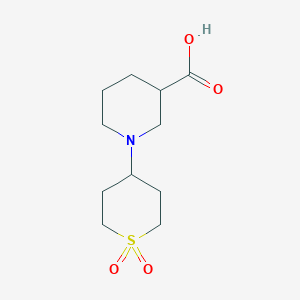

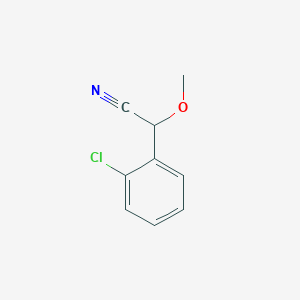

![2-(4-Fluorophenylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1455877.png)

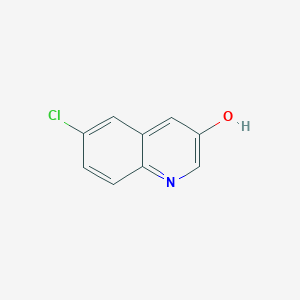

![Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate](/img/structure/B1455884.png)